3-Bromo-2-(4-chlorophenoxy)pyridine
CAS No.:
Cat. No.: VC13395649
Molecular Formula: C11H7BrClNO
Molecular Weight: 284.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrClNO |
|---|---|
| Molecular Weight | 284.53 g/mol |
| IUPAC Name | 3-bromo-2-(4-chlorophenoxy)pyridine |
| Standard InChI | InChI=1S/C11H7BrClNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H |
| Standard InChI Key | LZJNCHKXCDMELY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br |
| Canonical SMILES | C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 3-bromo-2-(4-chlorophenoxy)pyridine is C₁₁H₇BrClNO, with a molecular weight of 284.54 g/mol. Key structural features include:
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A pyridine ring substituted at the 2-position with a 4-chlorophenoxy group.
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A bromine atom at the 3-position, enhancing electrophilic reactivity .
Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)
Spectroscopic Data
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¹H NMR: Expected signals include aromatic protons from the pyridine (δ 7.5–8.5 ppm) and 4-chlorophenoxy group (δ 6.8–7.4 ppm) .
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¹³C NMR: Distinct peaks for C-Br (~105 ppm) and C-O (phenoxy, ~150 ppm) .
Synthesis and Optimization
Bromination of Pyridine Precursors
A common approach involves bromination of 2-(4-chlorophenoxy)pyridine using bromine (Br₂) in carbon tetrachloride (CCl₄) at low temperatures (-15°C to 25°C). Post-reaction purification via NaOH wash and solvent extraction yields the product :
Suzuki-Miyaura Coupling
Alternative methods employ palladium-catalyzed cross-coupling to attach the 4-chlorophenoxy group to pre-brominated pyridine intermediates. This route offers better regioselectivity but requires specialized catalysts.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Bromination | 75–85 | 90–95 | Byproduct formation |
| Suzuki Coupling | 60–70 | 85–90 | Catalyst cost, scalability |
Reaction Optimization
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Temperature Control: Maintaining sub-zero temperatures during bromination minimizes side reactions .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve coupling efficiency in Suzuki reactions.
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at C3 participates in nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling derivatization . For example:
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Heck, Sonogashira) facilitate C-C bond formation at the brominated position, expanding applications in drug discovery .
Applications in Pharmaceutical and Material Science
Biological Activity
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MAO Inhibition: Structural analogs (e.g., chromeno-pyridines) show inhibitory activity against monoamine oxidases (MAO A/B), relevant to neurodegenerative diseases .
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Anticancer Potential: Halogenated pyridines exhibit cytotoxicity against breast (MCF-7) and ovarian (SK-OV-3) cancer cell lines .
Table 3: Biological Data for Analogous Compounds
| Compound | MAO B IC₅₀ (μM) | Anticancer IC₅₀ (μM) | Source |
|---|---|---|---|
| 3-Bromo-5-(4-Cl-phenoxy) | 3.51 | 7–8 (HCT116) | |
| 5-Bromo-2-(4-Cl-phenoxy) | N/A | 21–25 (MCF-7) |
Material Science Applications
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Ligand Design: The phenoxy-bromopyridine motif serves as a ligand in transition metal complexes for catalysis .
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Nonlinear Optics (NLO): DFT studies predict enhanced NLO properties due to electron-withdrawing substituents .
Future Directions
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